molecular formula C11H13N7 B4508001 N-[3-(1H-imidazol-1-yl)propyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine

N-[3-(1H-imidazol-1-yl)propyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine

Cat. No.: B4508001
M. Wt: 243.27 g/mol
InChI Key: JNQPAFBMDOSUPS-UHFFFAOYSA-N
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Description

N-[3-(1H-Imidazol-1-yl)propyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine is a heterocyclic compound featuring a fused [1,2,4]triazolo[4,3-b]pyridazine core linked to a 3-(1H-imidazol-1-yl)propylamine substituent. The compound’s design likely targets biological interactions involving kinase inhibition or protein binding, given the prevalence of similar scaffolds in medicinal chemistry .

Properties

IUPAC Name

N-(3-imidazol-1-ylpropyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N7/c1(6-17-7-5-12-8-17)4-13-10-2-3-11-15-14-9-18(11)16-10/h2-3,5,7-9H,1,4,6H2,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNQPAFBMDOSUPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN=CN2N=C1NCCCN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-imidazol-1-yl)propyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 3-(1H-imidazol-1-yl)propylamine with a suitable triazolopyridazine derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is usually heated to facilitate the formation of the desired product .

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

N-[3-(1H-imidazol-1-yl)propyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines or alcohols, and substitution can result in a variety of functionalized derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[3-(1H-imidazol-1-yl)propyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains .

Comparison with Similar Compounds

Core Structure Variations

The [1,2,4]triazolo[4,3-b]pyridazine core is shared among several analogues but differs in fused ring systems (e.g., triazolo-thiadiazoles in or pyrazolo-triazolo-pyrimidines in ). Key distinctions include:

The triazolo-pyridazine core in the target compound balances aromaticity and nitrogen-rich pharmacophores, favoring interactions with targets like bromodomains (BRD4) or immune checkpoints (PD-1/PD-L1) .

Substituent Analysis

Critical differences arise from the N-linked substituents:

Compound Name Substituent Molecular Formula Molecular Weight Key Features Biological Relevance
Target Compound 3-(1H-Imidazol-1-yl)propyl Inferred: C₁₃H₁₄N₈ Inferred: ~298.3 Imidazole enhances metal coordination Likely kinase/protein binding
N-(3-Phenylpropyl)-3-(trifluoromethyl) derivative () 3-Phenylpropyl + CF₃ C₁₅H₁₄F₃N₅ 321.31 CF₃ improves metabolic stability Unspecified
N-Butyl derivative () Butyl C₉H₁₃N₅ 191.23 Low logP (1.43) for enhanced solubility Unspecified
N-(2-(1H-Indol-3-yl)ethyl) derivative () Indole-ethyl + CF₃ C₁₆H₁₃F₃N₆ 358.3 Indole enables π-π stacking with proteins BRD4 inhibition
SCL-1 () Piperidinyl + trifluoromethyl C₂₃H₂₃F₃N₆O 456.47 Bulky substituents enhance target affinity PD-1/PD-L1 inhibition

Key Trends :

  • Imidazole/Indole Groups : Enhance hydrogen bonding or π-stacking (e.g., ’s BRD4 inhibitors).
  • Fluorinated Groups (CF₃) : Improve lipophilicity and membrane permeability ().
  • Alkyl Chains (Butyl) : Reduce steric hindrance, favoring solubility ().

Physicochemical Properties

  • logP/Solubility : The target compound’s imidazole group may lower logP compared to phenylpropyl derivatives () but increase it relative to alkylamines ().
  • Polar Surface Area (PSA): Analogues with morpholino or piperazinyl groups () exhibit higher PSA (>80 Ų), suggesting improved solubility, whereas the target compound’s PSA is likely intermediate (~50–60 Ų).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-(1H-imidazol-1-yl)propyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine
Reactant of Route 2
Reactant of Route 2
N-[3-(1H-imidazol-1-yl)propyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine

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